

# troubleshooting incomplete precipitation of nickel with dimethylglyoxime

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## Compound of Interest

Compound Name: Nickel dimethylglyoxime

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## Technical Support Center: Nickel Precipitation with Dimethylglyoxime

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the incomplete precipitation of nickel using dimethylglyoxime (DMG).

### Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the quantitative precipitation of nickel with dimethylglyoxime?

The optimal pH for the precipitation of nickel dimethylglyoximate is between 5 and 9.<sup>[1][2][3][4][5]</sup> The reaction is typically carried out in a solution buffered with ammonia or citrate to maintain this pH range.<sup>[2][4]</sup> If the pH is too low (acidic), the equilibrium of the reaction shifts, favoring the dissolution of the nickel-DMG complex back into the solution.<sup>[2][3][4]</sup>

Q2: Why is an alcoholic solution of dimethylglyoxime used as the precipitating agent?

Dimethylglyoxime has low solubility in water.<sup>[2]</sup> Therefore, it is typically dissolved in an alcohol, such as ethanol, to prepare the reagent solution.<sup>[6][7]</sup> It is important to note that the nickel-DMG complex itself has slight solubility in alcohol-water mixtures, so a large excess of the reagent should be avoided.<sup>[2][3][4]</sup>

Q3: What is the purpose of adding tartaric or citric acid to the solution before precipitation?

Tartaric or citric acid is added to prevent the interference of other metal ions, such as iron ( $\text{Fe}^{3+}$ ), chromium ( $\text{Cr}^{3+}$ ), and cobalt ( $\text{Co}^{2+}$ ).<sup>[2][7]</sup> These acids form stable, soluble complexes with the interfering metals, preventing them from precipitating as hydroxides in the alkaline solution used for nickel precipitation.<sup>[2][7]</sup>

Q4: Can excess dimethylglyoxime reagent affect the results?

Yes, a large excess of the dimethylglyoxime reagent can lead to errors. Because the reagent is not very soluble in water, it may precipitate along with the nickel-DMG complex, leading to erroneously high results.<sup>[2][3][4][5]</sup> A slight excess is necessary to ensure complete precipitation of the nickel, but a large excess should be avoided.<sup>[3][4]</sup>

Q5: Why is the nickel dimethylglyoximate precipitate described as "bulky"?

The nickel dimethylglyoximate precipitate is known for its low density and large volume for a given mass.<sup>[2][4]</sup> This characteristic can make it challenging to handle and filter. To obtain a denser and more easily filterable precipitate, it is recommended to carry out the precipitation from a hot solution and to allow it to digest for a period.<sup>[5]</sup> A slow increase in pH by the gradual addition of ammonia can also help in forming a more compact precipitate.<sup>[3][4]</sup>

## Troubleshooting Guide

Problem	Possible Cause	Recommended Solution
No precipitate or very little precipitate forms.	Incorrect pH: The solution is too acidic (pH < 5).	Adjust the pH of the solution to the 5-9 range using a buffer like ammonia or citrate. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Insufficient DMG: Not enough dimethylglyoxime reagent was added to precipitate all the nickel.	Add a slight excess of the 1% alcoholic DMG solution. Test the filtrate for completeness of precipitation by adding a few more drops of the DMG solution. <a href="#">[2]</a>	
Presence of interfering ions: High concentrations of ions like cobalt can form soluble complexes with DMG, requiring more reagent. <a href="#">[2]</a> <a href="#">[4]</a>	Ensure sufficient DMG is added to account for complexation with other metals.	
The precipitate dissolves after forming.	pH dropped: The pH of the solution has become too acidic after the initial precipitation.	Re-adjust the pH to the alkaline range (pH 7-9) with dilute ammonia solution. <a href="#">[2]</a>
The color of the supernatant is not colorless after precipitation.	Incomplete precipitation: Not all of the nickel has precipitated.	Check the pH and add a small amount of additional DMG solution. Heat the solution gently to encourage further precipitation. <a href="#">[2]</a>
The final weight of the precipitate is unexpectedly high.	Co-precipitation of excess DMG: A large excess of the dimethylglyoxime reagent was used. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>	Use only a slight excess of the DMG reagent.
Co-precipitation of interfering metal hydroxides: Interfering ions like iron were not properly complexed.	Ensure an adequate amount of tartaric or citric acid was added before making the solution alkaline. <a href="#">[2]</a> <a href="#">[7]</a>	
Incomplete drying: The precipitate was not dried to a	Dry the precipitate at 110-120°C until a constant weight	

constant weight.

is achieved.[\[3\]](#)[\[7\]](#)

The precipitate is difficult to filter.

Bulky nature of the precipitate:  
The precipitate is naturally of low density.

Perform the precipitation from a hot solution and allow it to digest for at least an hour to form a denser precipitate.[\[4\]](#)[\[5\]](#)  
A slow, gradual increase in pH can also improve the precipitate's characteristics.[\[3\]](#)  
[\[4\]](#)

## Experimental Protocol: Gravimetric Determination of Nickel

This protocol is a synthesized representation of standard procedures for the gravimetric analysis of nickel using dimethylglyoxime.

### 1. Sample Preparation:

- Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., dilute nitric acid).
- If interfering ions like iron are present, add 1-2 g of tartaric or citric acid to the solution.[\[6\]](#)[\[7\]](#)

### 2. pH Adjustment:

- Dilute the solution to approximately 200 mL with distilled water.
- Heat the solution to 60-80°C.[\[3\]](#)[\[7\]](#)
- Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline (a faint smell of ammonia should be detectable).[\[3\]](#)[\[6\]](#) The formation of a permanent precipitate of metal hydroxides at this stage indicates an insufficient amount of tartaric/citric acid. If this occurs, re-acidify the solution, add more complexing agent, and repeat the alkalization.

### 3. Precipitation:

- To the hot, slightly alkaline solution, add a 1% alcoholic solution of dimethylglyoxime in a slight excess.[\[7\]](#)
- Continue to stir gently and allow the solution to stand on a steam bath for at least one hour to aid in the complete precipitation and digestion of the precipitate.[\[6\]](#)

#### 4. Filtration and Washing:

- Allow the solution to cool to room temperature.
- Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
- Wash the precipitate several times with cold, dilute ammonia solution, followed by cold distilled water until the washings are free of chloride ions (test with silver nitrate solution).[\[2\]](#)  
[\[7\]](#)

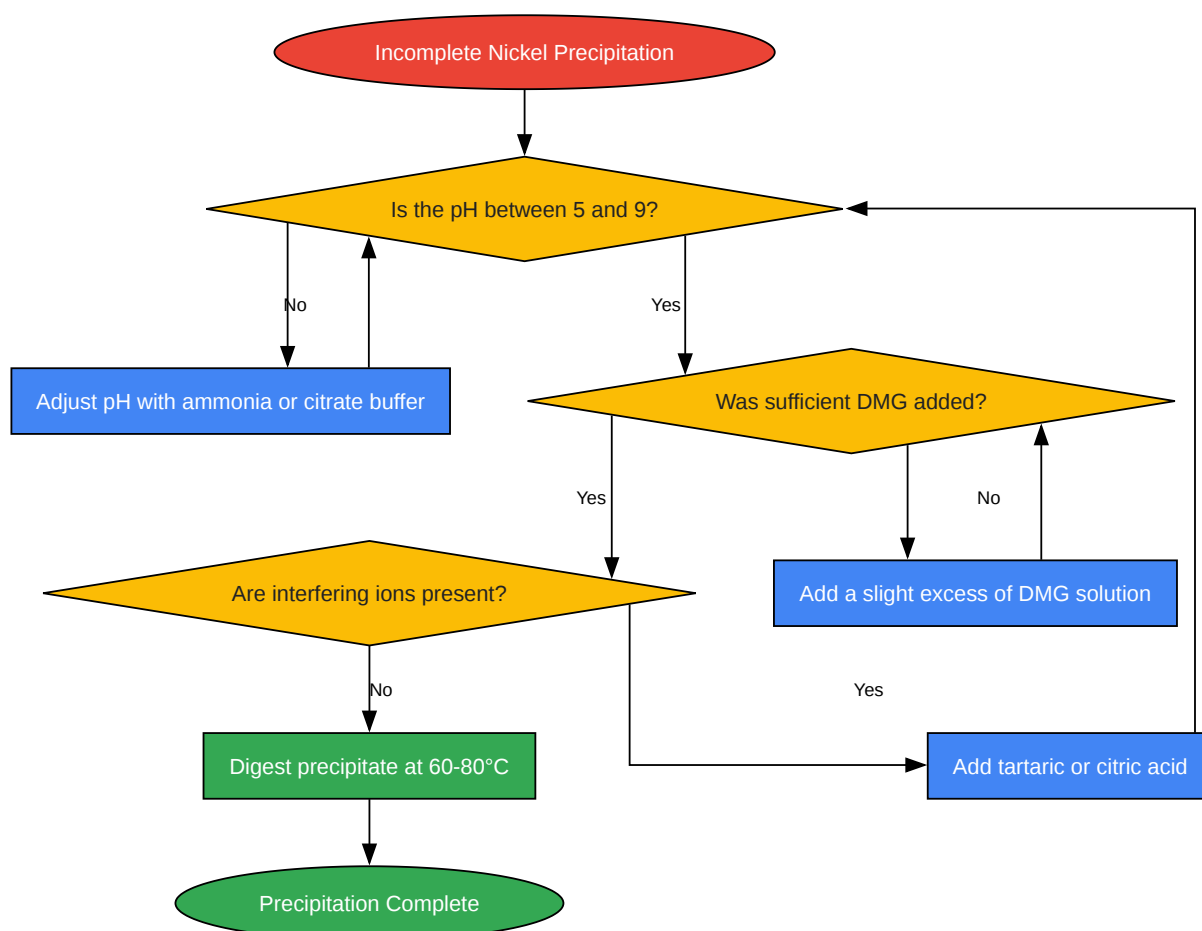
#### 5. Drying and Weighing:

- Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours.[\[3\]](#)[\[7\]](#)
- Cool the crucible in a desiccator and weigh it.
- Repeat the drying and cooling process until a constant weight is achieved (successive weighings agree within  $\pm 0.0004$  g).[\[3\]](#)

#### 6. Calculation:

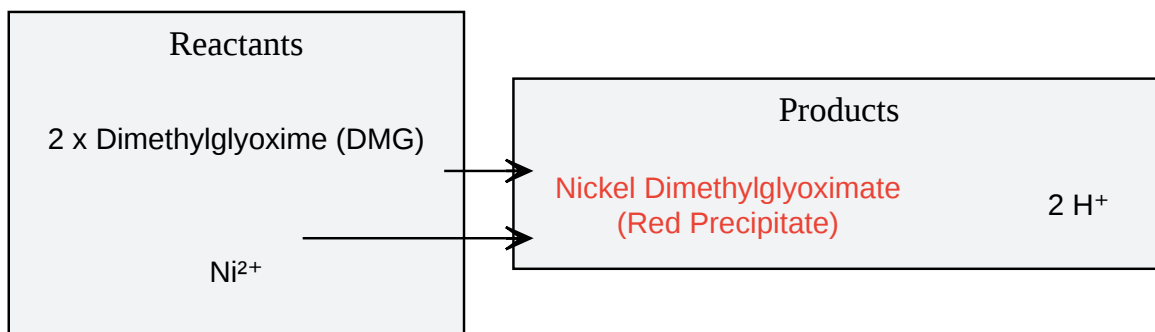
- The weight of nickel is calculated from the weight of the nickel dimethylglyoximate precipitate using the gravimetric factor (0.2032).[\[6\]](#)

## Visualizations



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Caption: Troubleshooting workflow for incomplete nickel precipitation.



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Caption: Reaction of Nickel(II) with Dimethylglyoxime.

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